N-(4-bromo-3,5-dimethoxyphenyl)acetamide
Description
N-(4-bromo-3,5-dimethoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with a bromine atom at the para-position and two methoxy groups at the meta-positions. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol (calculated from standard atomic weights). The compound’s structural features—a bromine atom (electron-withdrawing) and methoxy groups (electron-donating)—impart unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
N-(4-bromo-3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)12-7-4-8(14-2)10(11)9(5-7)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
SPMDMLBBWZKFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Comparison
Key structural analogs and their substituent variations are summarized below:
Physicochemical Properties
Electronic and Steric Effects
- Halogen Influence : Bromine (van der Waals radius: 1.85 Å) in the main compound increases lipophilicity (logP ~2.8 estimated) compared to chlorine (1.75 Å; logP ~2.1 in the chloro analog) .
- Methoxy vs. Methyl : Methoxy groups (OCH₃) in the main compound provide stronger electron-donating effects (σₚ = -0.27) than methyl groups (σₚ = -0.17) in 2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide, influencing reactivity in electrophilic substitutions .
Solubility and Stability
- The piperazine-containing analog exhibits improved aqueous solubility due to the basic amine group (pKa ~8.5), whereas the main compound is sparingly soluble in water.
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